![molecular formula C13H16N4O2S B2483101 2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034491-13-7](/img/structure/B2483101.png)
2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
The compound “2-(1-(benzylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzylsulfonyl group is a common functional group in organic chemistry, often involved in various chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method involves the Petasis reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a 1,2,3-triazole ring, and a benzylsulfonyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present. The pyrrolidine ring and the benzylsulfonyl group can participate in various chemical reactions. For example, the pyrrolidine ring can undergo reactions such as ring-opening, substitution, and oxidation .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring serves as a versatile scaffold in drug development. Researchers have explored its potential for creating novel biologically active compounds . Key aspects include:
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Researchers have functionalized the pyrrolidine nitrogen by introducing aromatic rings. These compounds were tested as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair processes .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to target enzymes involved in the dna damage repair process .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets and cause changes in their function . For instance, some pyrrolidine derivatives have been reported to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), enzymes involved in the DNA damage repair process .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect dna repair pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may induce dna damage accumulation, leading to cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-9-6-13(10-16)17-14-7-8-15-17/h1-5,7-8,13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBQEWKSHYAUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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